Introduction: Navigating the Identity of a Key Fluorotelomer Alcohol
Introduction: Navigating the Identity of a Key Fluorotelomer Alcohol
An In-Depth Technical Guide to 2-(Perfluorodecyl)ethanol for Researchers and Drug Development Professionals
2-(Perfluorodecyl)ethanol, a prominent member of the fluorotelomer alcohol (FTOH) family, presents a unique profile of properties stemming from its distinct molecular architecture: a highly stable, fluorinated carbon tail linked to a reactive hydroxyl head group. This structure imparts both hydrophobic (water-repellent) and lipophobic (oil-repellent) characteristics, making it a molecule of significant interest in material science, specialty surfactants, and advanced biomedical applications.
It is crucial for researchers to note a common point of ambiguity in nomenclature. While the name "perfluorodecyl" implies a 10-carbon fluorinated chain (C10F21), the compound is most widely identified in chemical databases and literature under CAS Number 865-86-1 . This specific isomer is systematically named 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecan-1-ol, also known as 10:2 FTOH, reflecting its structure of a 10-carbon perfluorinated chain attached to a 2-carbon ethanol linker. This guide will focus on this prevalent C12 compound (total carbons).
This document serves as a comprehensive technical resource, synthesizing core chemical data, synthesis protocols, application insights, and critical safety and environmental considerations to support its informed use in research and development.
Molecular Identity and Physicochemical Characteristics
The unique behavior of 2-(Perfluorodecyl)ethanol is a direct consequence of its molecular structure and resulting physical properties. The electron-withdrawing nature of the fluorine atoms creates a strong, stable, and inert perfluoroalkyl chain, while the terminal hydroxyl group provides a site for chemical functionalization.
Caption: Molecular components of 2-(Perfluorodecyl)ethanol.
Compound Identification
A clear identification is paramount for sourcing and regulatory compliance.
| Identifier | Value |
| CAS Number | 865-86-1[1][2][3][4] |
| Molecular Formula | C12H5F21O[1][3][5] |
| Molecular Weight | 564.13 g/mol [3][5] |
| EC Number | 212-748-7[2][3][5] |
| Synonyms | 10:2 Fluorotelomer alcohol (10:2 FTOH), 1H,1H,2H,2H-Perfluorododecan-1-ol, 1,1,2,2-Tetrahydroperfluorododecanol[1][3][5] |
Physicochemical Properties
These properties govern the compound's behavior in various matrices, which is critical for formulation and application development.
| Property | Value | Source |
| Appearance | White solid | [3] |
| Melting Point | 92-95 °C | [2][3] |
| Boiling Point | 111-111.5 °C at 10 Torr | [3] |
| Density | 1.664 g/cm³ | [3][6] |
| Water Solubility | Insoluble | [3] |
| Solubility (Organic) | Soluble in some organic solvents like methyl tert-butyl ether (MTBE) and acetonitrile.[1][7] | |
| Vapor Pressure | log Psd (Pa) = -0.9 ± 0.02 at 298.15 K | [3][5] |
| Refractive Index | 1.294 | [3][6] |
Synthesis and Manufacturing
Understanding the synthesis of 2-(Perfluorodecyl)ethanol is key for ensuring material purity, a non-negotiable requirement in drug development and high-performance material applications. While several methods exist, a modern, efficient approach avoids many hazardous reagents common in traditional fluorination chemistry.[8]
Single-Step Hydrolysis of a Halogenated Precursor
This method represents a significant advancement, offering high efficiency and selectivity. The causality behind this choice is the elimination of multiple reaction steps and hazardous reagents, aligning with green chemistry principles.[8]
Caption: Workflow for the single-step synthesis of 2-(Perfluorodecyl)ethanol.
Experimental Protocol: Synthesis via Hydrolysis
This self-validating protocol ensures a controlled reaction environment to achieve high purity.
-
Reactor Preparation: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser is rendered inert with a nitrogen atmosphere.
-
Solvent and Reagent Addition: The solvent, γ-butyrolactone, is charged into the reactor. Subsequently, potassium 4-hydroxybutyrate is added and dissolved with gentle stirring.
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Precursor Introduction: 2-(Perfluorodecyl)ethyl iodide is slowly added to the reactor. The choice of slow addition is to control the exothermic nature of the reaction and maintain a steady temperature.
-
Reaction Conditions: The mixture is heated to a temperature of 80-100°C. The reaction progress is monitored via Gas Chromatography (GC) by analyzing aliquots for the disappearance of the starting iodide.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. Water is added to precipitate the crude product. The solid is then collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., a mixture of a fluorinated solvent and a non-fluorinated co-solvent) to yield high-purity 2-(Perfluorodecyl)ethanol. Purity is validated using GC-MS and NMR spectroscopy.
Applications in Research and Development
The unique amphiphobic nature of 2-(Perfluorodecyl)ethanol makes it a versatile tool for scientists. Its perfluorinated chain provides exceptional stability, while the hydroxyl group offers a reactive handle for further modification.
Advanced Surfactant and Coating Formulations
Due to its ability to dramatically lower surface tension, 2-(Perfluorodecyl)ethanol is a key component in high-performance surfactants and surface coatings.[1] It is particularly effective in creating stable, thin films. In firefighting foams, for instance, it reduces the surface tension of water to values between 15.5 and 17.2 mN/m, enabling the rapid formation of an aqueous film that suppresses fuel vapors and prevents re-ignition.[8]
Organocatalysis for Ultra-Pure Polymers
In fields like biomedical devices and microelectronics, metal contamination from traditional catalysts can be a critical point of failure. 2-(Perfluorodecyl)ethanol serves as an effective metal-free organocatalyst for certain types of polymerization.[8] This approach is advantageous as it proceeds under mild conditions and produces polymers with well-controlled composition and molecular weight, which is essential for creating sophisticated materials for drug delivery systems.[8]
Potential in Advanced Drug Delivery Systems
Preliminary research highlights the potential of 2-(Perfluorodecyl)ethanol in drug delivery, owing to its interactions with biological membranes.[8] While direct applications are still emerging, its properties are analogous to the role of ethanol in specialized lipid-based nanocarriers known as ethosomes. Ethosomes, which contain a high concentration of ethanol, are known to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin by fluidizing the lipid bilayers of the stratum corneum.[9][10] The fluorinated nature of 2-(Perfluorodecyl)ethanol could offer a new modality for creating highly stable, next-generation vesicular carriers with unique drug-loading and release kinetics.
High-Performance Lubricants and Corrosion Inhibition
As a lubricant additive, 2-(Perfluorodecyl)ethanol forms a protective chemical film on metal surfaces.[8] The hydroxyl group bonds to metal oxides, while the perfluorinated chain provides a low-friction, highly stable boundary layer capable of withstanding temperatures up to 350°C.[8] This mechanism can reduce friction by 25-40% and provides significant corrosion protection, particularly for aluminum and steel components.[8]
Safety, Toxicity, and Environmental Profile
As a member of the per- and polyfluoroalkyl substances (PFAS) family, 2-(Perfluorodecyl)ethanol is subject to significant scrutiny regarding its health and environmental impact. Researchers must handle this compound with appropriate precautions and be aware of its regulatory status.
Toxicological Profile
The toxicological data necessitates careful handling to minimize exposure.
| Hazard Class | GHS Classification | Key Findings |
| Acute Toxicity | Not classified as acutely toxic | Low immediate toxicity via ingestion or inhalation.[2] |
| Skin/Eye Irritation | Skin Irritant 2, Eye Irritant 2 | Causes skin and serious eye irritation upon contact.[2] |
| Respiratory Irritation | STOT SE 3 | May cause respiratory irritation if inhaled as dust or aerosol.[2] |
| Carcinogenicity | Suspected of causing cancer (Warning) | Based on aggregated GHS data.[5] |
| Reproductive Toxicity | May damage the unborn child (Danger) | Based on aggregated GHS data.[5] |
| Organ Toxicity | STOT RE 1 | Causes damage to organs through prolonged or repeated exposure.[5] |
Environmental Fate and Degradation
A primary concern with FTOHs is their degradation into highly persistent and mobile perfluorinated carboxylic acids (PFCAs).[7]
Caption: Environmental degradation pathway of 10:2 FTOH to persistent PFCAs.
The biotransformation of 2-(Perfluorodecyl)ethanol in the environment, under both aerobic and anaerobic conditions, leads to the formation of terminal degradation products like perfluorodecanoic acid (PFDA) and perfluorooctanoic acid (PFOA).[7] These end products are extremely persistent, bioaccumulative, and have documented health risks, making containment and proper disposal of the parent compound critical.[7]
Regulatory Context and Handling
Given its classification as a PFAS and its potential to degrade into persistent pollutants, 2-(Perfluorodecyl)ethanol is subject to regulations such as the EPA's Toxic Substances Control Act (TSCA) and the European REACH and POPs regulations.[5]
Protocol: Safe Handling and Disposal
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles. For handling the solid powder where dust may be generated, respiratory protection is necessary.[2]
-
Engineering Controls: Use a ventilated enclosure (fume hood) to minimize inhalation risk.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[2]
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container, and label it for hazardous waste disposal.
-
Disposal: Dispose of all waste containing 2-(Perfluorodecyl)ethanol as hazardous chemical waste through an authorized service, in accordance with all local, state, and federal regulations. Do not discharge to drains or the environment.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162368, 2-(Perfluorododecyl)ethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70083, 2-(Perfluorodecyl)ethanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-(Perfluorodecyl)ethanol. Retrieved from [Link]
-
Pilch, E., & Musiał, W. (2018). Liposomes with an Ethanol Fraction as an Application for Drug Delivery. International Journal of Molecular Sciences, 19(12), 3806. Retrieved from [Link]
-
Pilch, E., & Musiał, W. (2018). Liposomes with an Ethanol Fraction as an Application for Drug Delivery. MDPI. Retrieved from [Link]
Sources
- 1. CAS 865-86-1: 2-(Perfluorodecyl)ethanol | CymitQuimica [cymitquimica.com]
- 2. carlroth.com [carlroth.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. 2-(Perfluorodecyl)ethanol | C12H5F21O | CID 70083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluoryx.com [fluoryx.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buy 2-(Perfluorodecyl)ethanol | 865-86-1 [smolecule.com]
- 9. Liposomes with an Ethanol Fraction as an Application for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposomes with an Ethanol Fraction as an Application for Drug Delivery [mdpi.com]
